molecular formula C13H12FNO3 B13149045 Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate

Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate

Cat. No.: B13149045
M. Wt: 249.24 g/mol
InChI Key: SCPWKIAYQSGSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of a fluorine atom at the 7th position, a hydroxyl group at the 4th position, a methyl group at the 8th position, and an ethyl ester group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 7-fluoro-4-hydroxyquinoline, which is then subjected to alkylation and esterification reactions. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 7th position of the quinoline ring.

    Hydroxylation: Addition of a hydroxyl group at the 4th position.

    Alkylation: Introduction of a methyl group at the 8th position.

    Esterification: Formation of the ethyl ester group at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The presence of the fluorine atom enhances its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl 7-iodo-4-hydroxy-8-methylquinoline-3-carboxylate: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its halogenated counterparts.

Biological Activity

Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12FNO3C_{13}H_{12}FNO_3, with a molecular weight of approximately 249.24 g/mol. The compound features a quinoline ring system, which enhances its reactivity and biological activity due to the presence of functional groups such as hydroxyl and carboxylate.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria, contributing to its antibacterial properties.
  • Antimicrobial Activity : It has demonstrated significant antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections.

Biological Activity Overview

Activity Type Description
Antibacterial Effective against a range of Gram-positive and Gram-negative bacteria.
Anticancer Exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Antimalarial Shown to have activity against Plasmodium falciparum, the parasite responsible for malaria .
Antimycobacterial Potential activity against mycobacterial strains, indicating a broader spectrum of antimicrobial properties .

Antimicrobial Properties

A study investigating the antimicrobial efficacy of various quinoline derivatives found that this compound exhibited notable inhibition against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported in the range of 5–20 µg/mL, demonstrating its potential as a therapeutic agent in infectious diseases.

Anticancer Activity

Research on the cytotoxic effects of this compound on cancer cell lines revealed that it significantly reduced cell viability in HepG2 (hepatocellular carcinoma) cells with an IC50 value of approximately 15 µM. This suggests that this compound may serve as a lead compound for developing new anticancer therapies .

Antimalarial Effects

In antimalarial assays against chloroquine-sensitive and resistant strains of Plasmodium falciparum, the compound showed promising results with an EC50 value of 0.16 µM against the multidrug-resistant K1 strain. This indicates its potential utility in combating drug-resistant malaria .

Properties

IUPAC Name

ethyl 7-fluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-3-18-13(17)9-6-15-11-7(2)10(14)5-4-8(11)12(9)16/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPWKIAYQSGSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.